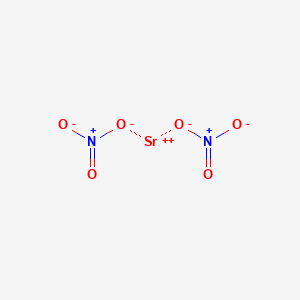
Strontium nitrate
Cat. No. B156861
Key on ui cas rn:
10042-76-9
M. Wt: 211.63 g/mol
InChI Key: DHEQXMRUPNDRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06221322B1
Procedure details


In addition, the following method for purifying strontium nitrate is disclosed in U.S. Pat. No. 3,065,052: an aqueous solution of strontium nitrate containing barium impurities is prepared, this solution is gradually adjusted to at least the neutral range with nitric acid, the adjusted solution is mixed with a chromic acid solution to produce a strongly acidic solution, a strontium hydroxide solution is gradually added to the resulting solution containing a nitrate and an acid to adjust the pH to 11 while this solution is agitated, this pH is kept unchanged for several minutes to allow the barium impurities to precipitate as barium chromate, the solution is then filtered to remove the barium chromate, nitric acid is subsequently added to the filtrate to gradually bring the pH to about 1 while the filtrate is boiled, and the filtrate is then evaporated to precipitate strontium nitrate crystals, yielding strontium nitrate having the following average composition: 99.85% Sr(NO3)2, 0.05% Ba(NO3)2, 0.004% NaNO3, Ca(NO3)2 (undetected), and the like.


Name
strontium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[Cr](O)(O)(=O)=O.[OH-].[Sr+2:11].[OH-].[N+:13]([O-:16])([O-:15])=[O:14].[Ba]>>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:11].[N+:13]([O-:16])([O-:15])=[O:14] |f:2.3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)(O)O
|
Step Three
|
Name
|
strontium hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Sr+2].[OH-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ba]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In addition, the following method for purifying strontium nitrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
3,065,052: an aqueous solution of strontium nitrate containing barium impurities
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a strongly acidic solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
this pH is kept unchanged for several minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate as barium chromate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution is then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the barium chromate, nitric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is subsequently added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate strontium nitrate crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
